Lipophilicity: Ortho vs. Para Isomer
The ortho-bromine substitution of 1-(2-bromophenyl)pyrrolidine yields a predicted consensus LogP (cLogP) of 2.9–3.2 depending on the computational method used . In contrast, 1-(4-bromophenyl)pyrrolidine (para isomer, CAS 22090-26-2) exhibits a substantially higher cLogP of 3.19 (chemsrc) to 4.3 (PubChem XLogP3) [1]. This lower lipophilicity for the ortho isomer indicates enhanced aqueous solubility and potentially different pharmacokinetic behaviour in downstream derivatives, an important consideration when selecting a building block for lead optimisation.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.9 (Bidepharm); ACD/LogP = 3.55 (ChemSpider); XLogP3 = 3.2 (PubChem) |
| Comparator Or Baseline | 1-(4-Bromophenyl)pyrrolidine: LogP = 3.19 (chemsrc); XLogP3 = 4.3 (PubChem) |
| Quantified Difference | ΔLogP ≈ 0.3–1.1 units lower for the ortho isomer (method-dependent) |
| Conditions | Computed lipophilicity predictions using XLogP3, ACD/Labs, iLOGP, and consensus methods |
Why This Matters
Lower LogP for the ortho isomer translates to improved aqueous solubility (predicted ESOL solubility: 0.0602 mg/mL ), which can favourably impact formulation, bioavailability, and chromatographic purification of downstream products compared to the more lipophilic para isomer.
- [1] PubChem CID 7016457: 1-(4-Bromophenyl)pyrrolidine – XLogP3 = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_pyrrolidine View Source
